4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol
Overview
Description
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of both an amino group and a phenol group in its structure makes it an interesting candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by nitration and reduction to introduce the amino group. The phenol group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would likely utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and amines depending on the reagents used.
Scientific Research Applications
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol depends on its specific application. In biological systems, it may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The phenol group can participate in redox reactions, while the amino group can form covalent bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol is unique due to the presence of both an amino group and a phenol group on a highly strained bicyclo[1.1.1]pentane core. This combination of functional groups and structural strain makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
4-(3-amino-1-bicyclo[1.1.1]pentanyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4,13H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZZILDQZEXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.